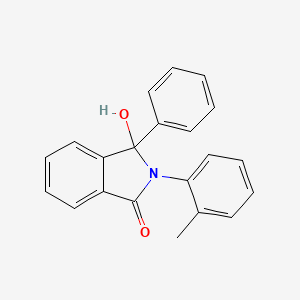

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one

Description

Properties

CAS No. |

3532-73-8 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3-hydroxy-2-(2-methylphenyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C21H17NO2/c1-15-9-5-8-14-19(15)22-20(23)17-12-6-7-13-18(17)21(22,24)16-10-3-2-4-11-16/h2-14,24H,1H3 |

InChI Key |

ZFLKYRYEMHOYGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 (Reduction): Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −5°C to 30°C achieves >90% conversion.

-

Step 2 (Esterification): Ethanesulfonyl chloride in dichloromethane with triethylamine as a base produces di-O-sulfonate esters. Excess reagent (2.2 equiv.) ensures complete substitution.

-

Step 3 (Halogenation): Iodine substitution proceeds selectively on the propyl chain due to steric and electronic factors, facilitated by potassium tert-butoxide in tert-butanol.

Table 1: Key Intermediates and Characterization Data

| Intermediate | Formula | NMR (δ, ppm) | Yield (%) |

|---|---|---|---|

| 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol | C₁₆H₁₈O₂ | 1H: 7.35 (d, 2H), 2.27 (s, 3H) | 85 |

| Di-O-ethanesulfonyl derivative | C₂₀H₂₄O₈S₂ | 13C: 44.2 (CH₂SO₃), 137.8 (Ar-C) | 78 |

Bromination and Cyclization Approach

Laboratory-Scale Synthesis

A bromination-cyclization sequence reported by the Royal Society of Chemistry involves:

Mechanistic Insights

-

Bromination: Radical-initiated process selectively targets the benzylic position, forming 2-(bromomethyl)benzonitrile.

-

Cyclization: Intramolecular nucleophilic attack by the nitrile group on the activated methyl position, followed by hydrolysis to yield the hydroxyisoindolinone.

Table 2: Reaction Parameters and Outcomes

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NBS Equivalents | 1.15 | Maximizes bromination efficiency |

| Temperature | 85°C | Prevents polybromination |

| Reaction Time | 24 h | Ensures complete conversion |

Organocatalytic Synthesis

Betti Reaction-Based Methodology

A modified Betti reaction employs 3-hydroxyisoindolinone and phenols in the presence of methanesulfonic acid (MsOH):

Scope and Limitations

-

Substrate Compatibility: Electron-rich phenols (e.g., orcinol) achieve higher yields (75%) than electron-deficient variants.

-

Stereoselectivity: Racemic mixtures form unless chiral auxiliaries or resolving agents are introduced.

Equation 1: Organocatalytic Pathway

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydroisoindolinone derivative.

Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroisoindolinone derivatives.

Substitution: Formation of substituted isoindolinone derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Polar substituents (e.g., hydroxyethyl in 1y ) reduce melting points (87–90°C vs. 153–157°C for 1h), emphasizing the role of hydrogen bonding and crystallinity.

Synthetic Efficiency: High yields (72–92%) for 1h and 1y suggest robust synthetic routes using (Z)-substituted isobenzofuranones and amines . The target compound likely follows similar protocols.

Spectroscopic Trends: O-H stretches in IR (~3300–3472 cm⁻¹) and carbonyl stretches (~1674–1690 cm⁻¹) are consistent across analogs, confirming the isoindolinone core .

Applications: HPIO’s role in organic electronics implies that the target compound’s extended aromaticity (due to 2-methylphenyl and phenyl groups) could enhance charge transport in semiconductors.

Research Findings and Implications

- Crystallography: HPIO’s crystal structure reveals a planar isoindolinone ring with hydrogen bonding (O–H⋯O, N–H⋯O) . The target compound’s methyl group may disrupt packing, affecting solubility and crystallinity.

- Tools : Structures were validated using SHELXL and ORTEP , underscoring the importance of crystallographic software in characterizing these compounds.

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Variants of isoindolinone structures have been synthesized to explore their biological properties. For instance, derivatives have been developed to enhance specific activities such as anticancer effects or antimicrobial potency.

Anticancer Activity

Research has demonstrated that isoindolinone derivatives exhibit significant anticancer properties. A study focusing on similar compounds indicated that they could inhibit the proliferation of colon cancer cells selectively. The mechanism involved may include the induction of apoptosis in cancer cells while sparing normal cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, with specific derivatives showing higher selectivity towards cancerous cells through pathways involving heat shock proteins (HSP90) and TRAP1 signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Derivatives of related compounds, such as 3-hydroxybenzoic acid, have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the isoindolinone structure could yield potent antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : It appears to activate apoptotic pathways selectively in malignant cells.

- Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function through direct interaction with microbial enzymes.

Case Studies

Several case studies have highlighted the efficacy of isoindolinone derivatives in preclinical models:

- Study on Colon Cancer Cells : A series of isoindolinone derivatives were tested against HCT-116 colon cancer cells, demonstrating significant inhibitory effects on cell viability and induction of apoptosis through DAPI staining techniques .

- Antimicrobial Testing : Derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations, suggesting a potential for development into therapeutic agents .

Data Summary

| Compound | IC50 (mg/mL) | Activity Type | Target Cells |

|---|---|---|---|

| 7a | 0.12 | Anticancer | HCT-116 Colon Cancer |

| 7g | 0.12 | Anticancer | HCT-116 Colon Cancer |

| 7d | 0.81 | Anticancer | HCT-116 Colon Cancer |

| Hybrid A | N/A | Antimicrobial | Staphylococcus aureus |

| Hybrid B | N/A | Antimicrobial | Escherichia coli |

Q & A

Basic Research Questions

Synthesis Optimization Q: What experimental strategies can improve the yield and regioselectivity of 3-Hydroxy-2-(2-methylphenyl)-3-phenylisoindolin-1-one synthesis? A: Optimize reaction conditions using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate stereoisomers. Evidence from analogous isoindolinone derivatives shows yields up to 75% when using tailored solvent ratios and controlled temperature . Monitor reaction progress via TLC and characterize intermediates via to confirm regioselectivity.

Structural Characterization Q: Which crystallographic tools are critical for resolving the molecular structure of this compound? A: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters include R-factors (<5%) and displacement parameter analysis. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond geometries . For non-crystalline samples, employ -NMR and FT-IR to confirm functional groups (e.g., hydroxyl and carbonyl stretches near 3200 cm and 1700 cm, respectively) .

Purity Assessment Q: How can researchers ensure the purity of this compound during synthesis? A: Combine HPLC (C18 column, acetonitrile/water mobile phase) with HRMS to detect impurities. For crystalline samples, validate purity via SC-XRD mosaicity and check for twinning using SHELXD .

Advanced Research Questions

Hydrogen Bonding Networks Q: How do hydrogen bonding patterns influence the solid-state packing of this compound? A: Apply graph set analysis (e.g., Etter’s formalism) to categorize intermolecular interactions. For example, the hydroxyl group may form bonds (graph set descriptor D ), while aromatic stacking contributes to lattice stability. Use Mercury software to quantify interaction distances and angles from crystallographic data .

Computational Modeling Q: What computational methods predict the electronic properties and reactivity of this compound? A: Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular docking (MOE software) can assess binding affinity to biological targets, guided by structural analogs in the Protein Data Bank .

Stereochemical Challenges Q: How to resolve ambiguities in stereochemical assignments for non-crystalline samples? A: Use NOESY NMR to detect through-space correlations between protons. Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations. For tautomeric equilibria (e.g., keto-enol), monitor shifts in variable-temperature studies .

Data Contradictions Q: How to reconcile discrepancies between theoretical and experimental spectroscopic data? A: Cross-validate using multiple techniques:

- NMR : Assign peaks via HSQC/HMBC correlations.

- XRD : Validate bond lengths/angles against CSD database entries.

- Computational : Adjust solvation models (e.g., PCM for polar solvents) in Gaussian simulations to match experimental UV-Vis spectra .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.